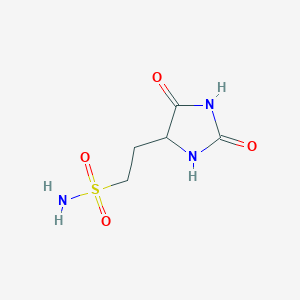
2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O4S . It has a molecular weight of 226.64 .
Molecular Structure Analysis
This compound contains a total of 20 bonds: 13 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 1 imide .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
A study involved synthesizing ethylated sulfonamides with a 1,4-benzodioxane moiety. One compound, created by reacting 1,4-benzodioxane-6-amine with ethane sulfonyl chloride, was screened for various biological activities. It showed promising results as an inhibitor of lipoxygenase and certain bacterial strains (Irshad et al., 2016).
Novel Sulfonating Agent
In another study, 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride was used as a new sulfonating agent for amines. This compound was found to be effective in sulfonating primary and secondary amines and was stable under various conditions (Sakamoto et al., 2006).
Antibacterial Agents
A series of N-substituted sulfonamides bearing benzodioxane moiety were synthesized and tested for antibacterial activity. These compounds, synthesized using a process involving sulfonyl chloride, exhibited potent antibacterial properties against various bacterial strains (Abbasi et al., 2016).
Chemiluminescence Studies
A study synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and explored their base-induced chemiluminescence. This research provides insight into the stability and light-emitting properties of these compounds, which can have implications in analytical chemistry (Watanabe et al., 2010).
Enzyme Inhibitory Potential
Research was conducted to evaluate the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds were synthesized using sulfonyl chloride and tested against α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity (Abbasi et al., 2019).
Antiviral Activity
A study synthesized new sulfonamide derivatives starting from 4-chlorobenzoic acid and tested them for antiviral activity. Some of these compounds, which involved the use of sulfonyl chloride in their synthesis, showed anti-tobacco mosaic virus activity (Chen et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O4S/c6-13(11,12)2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGFOZFJXDOHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C1C(=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280253 |
Source


|
| Record name | 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5437-54-7 |
Source


|
| Record name | NSC16136 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine](/img/structure/B6143249.png)



![2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B6143274.png)






![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143334.png)
